COX-2 Selectivity vs. Oleanolic Acid
13(18)-Oleanen-3-one (δ-Amyrone) has been characterized as a specific inhibitor of COX-2, with its mechanism of action shown to control COX-2 regulation without affecting COX-1 at the protein level [1]. In contrast, the common triterpenoid oleanolic acid exhibits a much lower selectivity, with reported COX-2 IC50 values of approximately 50.38 μM and COX-1 IC50 of 9.02 μM, indicating a preference for COX-1 inhibition [2]. This difference in selectivity profile is a key differentiator for experimental design.
Oleanolic Acid: COX-1 preference (5.6-fold)
| Evidence Dimension | COX-2 vs. COX-1 Selectivity |
|---|---|
| Target Compound Data | Controls COX-2 regulation; no effect on COX-1 at protein level |
| Comparator Or Baseline | Oleanolic Acid: COX-2 IC50 = 50.38 μM; COX-1 IC50 = 9.02 μM |
| Quantified Difference | Qualitative difference: 13(18)-Oleanen-3-one shows COX-2 preference, while Oleanolic Acid shows COX-1 preference (5.6-fold more potent against COX-1) |
| Conditions | Protein expression analysis for target compound; in vitro enzyme assay for comparator |
Why This Matters
The COX-2 selective profile of 13(18)-Oleanen-3-one makes it a more appropriate tool for studying COX-2-mediated inflammation without the confounding variable of COX-1 inhibition.
- [1] Niu, X., Yao, H., Li, W., Mu, Q., Li, H., Hu, H., Li, Y., Huang, H. (2014). δ-Amyrone, a specific inhibitor of cyclooxygenase-2, exhibits anti-inflammatory effects in vitro and in vivo of mice. International Immunopharmacology, 21(1), 112-118. View Source
- [2] Isolation and Characterization of Anti-Inflammatory Compounds from Ficus microcarpa L.f. Stem Bark. (2023). COX inhibition data for oleanolic acid. View Source
